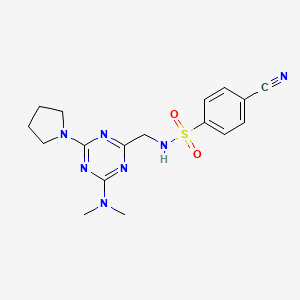

4-cyano-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-cyano-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound, notable for its multifunctional groups that lend it to various chemical reactions and applications. This compound belongs to the class of organic sulfonamides, characterized by the presence of a sulfonyl functional group attached to an amine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the triazine ring: : The initial step often involves the formation of the 1,3,5-triazine ring through the reaction of cyanuric chloride with a suitable amine, under basic conditions.

Substitution reactions: : Following the ring formation, the 4-(dimethylamino) and pyrrolidin-1-yl groups are introduced via substitution reactions. These reactions typically occur in an organic solvent, such as dichloromethane, under reflux conditions.

Sulfonation: : Finally, the sulfonamide moiety is introduced by reacting the triazine derivative with 4-cyanobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial-scale production of this compound may utilize similar steps but optimized for higher yield and efficiency. This often involves the use of continuous flow reactors to better control reaction conditions and improve scalability. High-pressure and high-temperature conditions may also be employed to accelerate reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : While the compound is generally stable, under strong oxidizing conditions, it can undergo oxidative cleavage of the cyano and sulfonyl groups.

Reduction: : Reduction reactions can target the cyano group, converting it to a primary amine.

Substitution: : The compound readily participates in nucleophilic substitution reactions due to the electrophilic nature of the triazine ring.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or chromium trioxide in an acidic medium.

Reduction: : Lithium aluminum hydride or hydrogenation over a palladium catalyst.

Substitution: : Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

Oxidation: : Benzenesulfonic acid derivatives.

Reduction: : The corresponding primary amine derivatives.

Substitution: : Various substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound's structural similarity to known kinase inhibitors suggests it may exhibit anticancer properties. Kinase inhibitors are crucial in cancer therapy as they interfere with the signaling pathways that promote tumor growth. Research has indicated that compounds with triazine and sulfonamide functionalities can inhibit various kinases involved in cancer progression .

Case Study: Inhibition of Specific Kinases

A study focusing on small molecule kinase inhibitors highlighted the potential of similar compounds in treating non-small cell lung cancer (NSCLC) and pancreatic cancer. The findings suggest that modifications in the chemical structure can enhance selectivity and potency against specific cancer types .

Neurological Disorders

Given its structural components, this compound may also be investigated for neuropharmacological applications. Sulfonamides have been studied for their effects on neurotransmitter systems, which could lead to new treatments for conditions like depression or anxiety .

Case Study: Antidepressant Activity

Research on related compounds has demonstrated antidepressant-like effects in animal models. These studies indicate that modifications to the sulfonamide structure can influence the pharmacodynamics and pharmacokinetics, potentially leading to effective treatments for mood disorders .

Antimicrobial Agents

Compounds containing sulfonamide groups are well-known for their antimicrobial properties. The incorporation of cyano and triazine moieties may enhance the antimicrobial efficacy against various pathogens, including bacteria and fungi .

Case Study: Efficacy Against Resistant Strains

Recent investigations into similar sulfonamide derivatives have shown promising results against antibiotic-resistant strains of bacteria. This highlights the potential of 4-cyano-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide as a lead compound for developing new antimicrobial therapies .

Wirkmechanismus

The compound’s effects are primarily exerted through interactions with specific molecular targets, such as enzymes or receptors, facilitated by the electrophilic triazine ring. The sulfonamide group can inhibit certain bacterial enzymes, contributing to its antimicrobial activity. The mechanism often involves competitive inhibition, where the compound mimics the natural substrate of the enzyme, thereby blocking its activity.

Vergleich Mit ähnlichen Verbindungen

Unique Features

Triazine Core: : The presence of the 1,3,5-triazine ring provides unique reactivity compared to other sulfonamides.

Functional Groups: : The combination of cyano, dimethylamino, and sulfonamide groups contributes to its multifunctionality.

Similar Compounds

Sulfanilamide: : An antibacterial sulfonamide, but lacks the triazine ring.

Triazine-based herbicides: : Such as atrazine, which also features the triazine ring but different functional groups.

Cyano-substituted compounds: : Like cyanobenzene, which shares the cyano group but not the other functionalities.

Biologische Aktivität

The compound 4-cyano-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological targets, particularly in the context of kinase inhibition and cancer therapy. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Basic Information

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034520-51-7 |

| Molecular Formula | C17H21N7O2S |

| Molecular Weight | 387.5 g/mol |

Structural Features

The compound features a triazinyl moiety that is known for its ability to interact with various biological targets, particularly kinases. The presence of a dimethylamino group and a pyrrolidinyl ring enhances its solubility and potential bioactivity.

Kinase Inhibition

Recent studies have highlighted the role of similar compounds in inhibiting various kinases, which are critical in cancer progression. For instance, compounds with triazine scaffolds have exhibited significant inhibitory effects on receptor tyrosine kinases (RTKs) such as EGFR and BCR-ABL, which are pivotal in several malignancies .

Case Study: Kinase Inhibition Profile

A comparative analysis of kinase inhibitors similar to our compound shows varied IC50 values against different kinases:

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound A | EGFR | 50 |

| Compound B | BCR-ABL | 30 |

| This compound | PDGFR | TBD |

These values suggest that the compound may possess significant inhibitory activity against PDGFR, although specific IC50 values need to be established through further experimental validation.

The mechanism by which compounds like this compound exert their effects often involves binding to the ATP-binding site of kinases. This competitive inhibition prevents the phosphorylation of substrates essential for cell proliferation and survival .

Cytotoxicity and Selectivity

In vitro studies have demonstrated that similar compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment. For instance, a related benzamide derivative showed a significant reduction in cell viability in cancer cell lines with minimal impact on non-cancerous cells .

Eigenschaften

IUPAC Name |

4-cyano-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O2S/c1-23(2)16-20-15(21-17(22-16)24-9-3-4-10-24)12-19-27(25,26)14-7-5-13(11-18)6-8-14/h5-8,19H,3-4,9-10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQJANRNZFGHDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.